molecular formula C9H10F3N B12293357 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

Cat. No.: B12293357
M. Wt: 189.18 g/mol
InChI Key: QDCZKSVDMXYQHR-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is an organic compound with the molecular formula C9H10F3N It is a fluorinated amine, which means it contains both fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine typically involves the reaction of 2-difluoromethyl-1-fluorobenzene with acetaldehyde under the action of lithium diisopropylamide (LDA) to obtain 1-[3-(Difluoromethyl)-2-fluorophenyl]-1-ethanol. This intermediate is then subjected to reductive amination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amine and fluorine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These properties make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine

InChI

InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3

InChI Key

QDCZKSVDMXYQHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)F)F)N

Origin of Product

United States

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